3,4-Pentadien-2-one
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C5H6O/c1-3-4-5(2)6/h4H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHVNMXKSHNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448661 | |
| Record name | 3,4-Pentadien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-53-5 | |
| Record name | 3,4-Pentadien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Pentadien 2 One and Its Analogues
Strategic Approaches in the Construction of Allenic Ketone Frameworks
The construction of the allenic ketone framework is a key focus in organic synthesis due to the versatile reactivity of these compounds. nih.gov Allenic ketones serve as pivotal intermediates in the synthesis of complex organic molecules, including heterocyclic compounds like furans. nih.gov Their conjugated diene system, combined with a carbonyl group, allows them to participate in a variety of chemical reactions.
One of the primary strategies involves the cycloisomerization of allenyl ketones, which is an efficient method for assembling furan (B31954) rings. nih.gov This transformation can be catalyzed by transition metals. nih.gov Another significant approach is the catalytic SN2′ nucleophilic substitution of propargylic derivatives with ketone nucleophiles, though this method has been relatively underexplored. researchgate.net
Furthermore, the development of cascade reactions provides a powerful tool for constructing complex molecular architectures from simple starting materials in a single operation. For instance, a palladium-catalyzed ring-closing reaction of enynols with aminals enables the rapid synthesis of densely functionalized O-heterocycles containing allenic amines. researchgate.net This strategy involves a methylene (B1212753) transfer and C–N bond activation, where a cyclopalladated complex plays a dual role as both a reagent and a catalyst. researchgate.net
Catalytic Syntheses of 3,4-Pentadien-2-one: Development and Scope
Catalytic methods for synthesizing this compound and its analogues have seen significant advancements, offering efficient and selective routes to these valuable compounds. These methods primarily involve transition metal catalysis and, more recently, organocatalysis.
Transition Metal-Catalyzed Routes to Allenic Ketones
Transition metal catalysis is a cornerstone in the synthesis of allenic ketones, offering diverse and efficient pathways. nih.govpkusz.edu.cn Gold, platinum, and palladium salts have been explored for their catalytic activity in these transformations. nih.gov
Gold(I) catalysts, particularly cationic Au(I) complexes, have proven to be highly effective in the cycloisomerization of allenyl ketones to form furans, often resulting in nearly quantitative yields. nih.gov For example, the cycloisomerization of allene (B1206475) 3 to furan 4 was achieved with high efficiency using cationic Au(I) complexes, whereas Au(I) and Au(III) halides, as well as Pt(II), Pt(IV), and Pd(II) salts, were found to be less effective. nih.gov
Palladium catalysis has also emerged as a powerful tool for the synthesis of allenes through the hydroalkylation of 1,3-enynes with ketones. nih.gov This cooperative catalysis, employing a Pd(0)Senphos/B(C₆F₅)₃/NR₃ system, allows for the coupling of a wide range of ketones with 1,3-enynes at room temperature. nih.gov This method is notable as a rare example of room-temperature, metal-catalyzed addition of a ketone's α-C–H bond to an unsaturated hydrocarbon. nih.gov
Furthermore, a tandem sequence involving a transition metal-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement and a formal Myers-Saito cyclization of propargyl esters has been developed to produce aromatic ketones. pkusz.edu.cn In this process, the required enyne allenes are generated in situ. pkusz.edu.cn Both gold(I) and silver(I) catalysts have been shown to be effective, with silver catalysis often providing comparable or better yields for certain substrates. pkusz.edu.cn
| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |
| Cationic Au(I) complexes | Cycloisomerization | Allenyl ketones | Furans | Nearly quantitative | nih.gov |
| Pd(0)Senphos/B(C₆F₅)₃/NR₃ | Hydroalkylation | 1,3-enynes and ketones | β-allenyl ketones | High | nih.gov |
| Ph₃PAuCl/AgSbF₆ | Tandem researchgate.netresearchgate.net-sigmatropic rearrangement/Myers-Saito cyclization | Propargyl esters | Aromatic ketones | Varies | pkusz.edu.cn |
| Ag(I) salts | Tandem researchgate.netresearchgate.net-sigmatropic rearrangement/Myers-Saito cyclization | Propargyl esters | Aromatic ketones | Varies | pkusz.edu.cn |
Organocatalytic Approaches to this compound
Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, including derivatives of this compound. acs.org These methods often rely on the use of small organic molecules as catalysts, offering an alternative to transition metal-based systems.
One notable example is the boron-catalyzed allylation of ketones with allenes, which produces homoallylic alcohols with excellent yield, regioselectivity, and diastereoselectivity. acs.org This reaction can be rendered enantioselective by using an enantioenriched boron catalyst. acs.org The proposed catalytic cycle involves the in situ activation of a precatalyst, which then reacts with the allene to form a (Z)-allylic borane. This intermediate isomerizes to the more stable (E)-allylic borane, which then reacts with the ketone through a Zimmerman-Traxler-type transition state to afford the homoallylic borinic ester product. acs.org
Another innovative approach involves the organocatalytic asymmetric (2 + 3) cyclization between 3-arylindoles and propargylic alcohols. researchgate.net This strategy allows for the atroposelective synthesis of aryl-pyrroloindoles, a new class of axially chiral indole-based scaffolds. researchgate.net The design of such reactions is crucial for overcoming the challenges associated with constructing novel axially chiral scaffolds and expanding their applications in catalysis. researchgate.net
Furthermore, organocatalytic Nazarov-type cyclizations of aryl-substituted 3-alkynyl-2-indolylmethanols with 2-naphthols have been developed. oaepublish.com This method enables the efficient construction of a new class of axially chiral 3,4-dihydrocyclopenta[b]indole (B11920708) scaffolds. oaepublish.com The reactivity of the 3-alkynyl-2-indolylmethanols was modulated by changing the alkynyl terminal substituent from a t-butyl group to an aryl group, making them suitable substrates for Brønsted acid-catalyzed Nazarov-type cyclization. oaepublish.com
Stereoselective and Regioselective Synthesis of Substituted this compound Derivatives
The stereoselective and regioselective synthesis of substituted this compound derivatives is a significant area of research, as the spatial arrangement of atoms in these molecules can dramatically influence their chemical and biological properties. nih.govpkusz.edu.cn
Transition metal-catalyzed reactions have been instrumental in achieving high levels of stereoselectivity and regioselectivity. nih.govpkusz.edu.cn For instance, the cycloisomerization of allenyl ketones to furans can be controlled to produce specific isomers. nih.gov Similarly, the tandem researchgate.netresearchgate.net-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters allows for the regioselective construction of aromatic ketones. pkusz.edu.cn
A notable example of regioselective synthesis is the hydrohalogenation of this compound, which efficiently produces 4-halo-4-penten-2-ones. acs.org This reaction provides a direct route to functionalized pentenones that can serve as versatile building blocks in further synthetic transformations.
In the realm of stereoselective synthesis, the development of catalytic asymmetric methods is of paramount importance. The boron-catalyzed allylation of ketones with allenes, for example, can be performed enantioselectively using a chiral boron catalyst. acs.orgua.es This method provides access to chiral tertiary homoallylic alcohols with high diastereo- and enantioselectivity. acs.orgua.es
The synthesis of axially chiral indole-based scaffolds through organocatalytic asymmetric cyclization reactions also highlights the progress in this field. researchgate.net These methods enable the construction of complex chiral molecules with a high degree of stereocontrol. researchgate.net
Chemoenzymatic Syntheses of this compound Scaffolds
The field of chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a burgeoning area with significant potential for the synthesis of complex molecules like this compound and its derivatives. nih.gov This synergistic approach harnesses the unparalleled regio- and stereoselectivity of enzymatic transformations alongside the broad scope of modern organic chemistry. nih.gov
While specific chemoenzymatic routes to this compound are not yet widely documented, the principles of this approach can be applied to its synthesis. For instance, a key step in a potential chemoenzymatic synthesis could involve the stereoselective reduction of a precursor ketone using an isolated, NADPH-dependent ketoreductase. researchgate.net This enzymatic reduction can induce chirality in the molecule, leading to the formation of a specific stereoisomer. researchgate.net
The application of chemoenzymatic methods to the synthesis of this compound scaffolds could involve the use of enzymes for key transformations, such as:
Asymmetric reduction of a prochiral diketone precursor to introduce a chiral center.
Kinetic resolution of a racemic mixture of a this compound derivative to isolate a single enantiomer.
Enzymatic functionalization of the allene or ketone moiety with high regio- and stereoselectivity.
As the field of biocatalysis continues to advance, the development of novel enzymes and the optimization of reaction conditions will undoubtedly expand the toolkit available to synthetic chemists, making chemoenzymatic approaches increasingly valuable for the synthesis of complex and challenging molecules like this compound and its analogues. nih.gov
Reactivity and Transformation Pathways of 3,4 Pentadien 2 One
Pericyclic Reactions Involving 3,4-Pentadien-2-one
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound, with its system of cumulated and conjugated π-bonds, is an active participant in several types of pericyclic reactions.
The conjugated diene system and the allenic double bonds in this compound allow it to act as either the 4π (diene) or 2π (dienophile) component in cycloaddition reactions. In [4+2] Diels-Alder reactions, it can react with dienophiles such as maleic anhydride (B1165640) to form bicyclic adducts. The reactivity in these reactions is often enhanced by the electron-withdrawing nature of the ketone group.
The allenic moiety can also serve as the dienophile. Intramolecular Diels-Alder reactions of substrates containing an allenic ketone moiety are particularly powerful for constructing complex polycyclic systems. nih.govacs.orgacs.org For instance, allenic ketones tethered to a furan (B31954) unit undergo intramolecular Diels-Alder reactions, sometimes facilitated by a Lewis acid like dimethylaluminum chloride, to generate oxatricyclic frameworks in high yield. nih.govacs.orgacs.org These reactions often exhibit high diastereoselectivity, which is influenced by the substitution pattern on the allene (B1206475). acs.org The chirality of an optically active allene can be completely transferred to the carbon framework of the cycloadduct, making this a valuable strategy in asymmetric synthesis. nih.govacs.org
Table 1: Examples of Cycloaddition Reactions with Allenic Ketones
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Intermolecular [4+2] | This compound + Maleic Anhydride | 80°C | Bicyclic Adduct | - | |
| Intramolecular [4+2] | Furyl-tethered allenic ketone | Dimethylaluminum chloride | Oxatricyclic system | 91% | nih.govacs.org |
| Intramolecular [4+2] | Terminally alkyl-substituted allenic ketone | Thermal | Oxatricyclic system (single diastereomer) | 80% | acs.org |
Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a σ-bond between the termini of a linear conjugated system, leading to a cyclic product. amazonaws.comlibretexts.org Allenyl ketones can undergo thermal rearrangements that are mechanistically related to electrocyclizations. For example, the pyrolysis of certain allenyl ketones leads to the formation of cyclopentenones. acs.orgacs.org This transformation is proposed to proceed through an alkylidene carbene intermediate, which is generated from the allenyl ketone at high temperatures. acs.org This intermediate can then undergo subsequent intramolecular reactions, such as C-H insertion, to form the five-membered ring. The thermal behavior of this compound itself under pyrolytic conditions can lead to complex mixtures, but its substituted derivatives provide clearer examples of these rearrangement pathways. acs.org
Cycloaddition Reactions (e.g., [4+2], [2+2] cycloadditions of the dienone/allene system)
Nucleophilic and Electrophilic Addition Reactions to the Allenic and Carbonyl Moieties
The electrophilic nature of both the carbonyl carbon and the conjugated π-system, as well as the unique reactivity of the allenic bonds, makes this compound susceptible to a variety of addition reactions.
The α,β-unsaturated ketone portion of this compound is a classic Michael acceptor. It readily undergoes conjugate 1,4-addition with a range of nucleophiles. Base-catalyzed additions of carbon nucleophiles, such as diethyl malonate, have been extensively studied. sigmaaldrich.comresearchgate.net Using catalysts like potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK), these reactions can be controlled to selectively produce different products. sigmaaldrich.comresearchgate.net For example, the K2CO3-catalyzed reaction of 1,2-allenic ketones with diethyl malonate can lead to polyfunctionalized β,γ-unsaturated enones. sigmaaldrich.com In some cases, the initial Michael adduct undergoes a subsequent intramolecular cyclization (lactonization) to afford α-pyrone derivatives. acs.org
Table 2: Conjugate Addition Reactions of Allenic Ketones
| Nucleophile | Base/Catalyst | Substrate | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Diethyl malonate | K2CO3 (10 mol%) | 3-unsubstituted 1,2-allenyl ketones | β,γ-unsaturated enones (with C=C migration) | High | sigmaaldrich.com |
| Diethyl malonate | K2CO3 (10 mol%) | 3-substituted 1,2-allenyl ketones | β,γ-unsaturated enones (no C=C migration) | High | sigmaaldrich.com |
| Diethyl malonate | t-BuOK | γ-substituted allenic ketones | β,γ-unsaturated E-enones | High stereoselectivity | researchgate.net |
| Cyanoacetate (B8463686) | Base | 1,2-allenic ketones | Functionalized benzenes (via tandem reactions) | - | nih.gov |
| Electron-withdrawing acetates | K2CO3 | 1,2-allenic ketones | α-Pyrone derivatives | - | acs.org |
The allenic double bonds of this compound also participate in addition reactions. Electrophilic addition of hydrogen halides (HX) proceeds with high regioselectivity. acs.orgresearchgate.net The reaction of this compound with metal halides (like LiI, NaBr, or LiCl) in acetic acid selectively affords 4-halo-4-penten-2-ones in good yields. acs.orgresearchgate.net The regioselectivity is controlled by the reaction conditions, favoring attack at the terminal double bond of the allene. researchgate.net
Nucleophilic attack can also be directed to the allenic system. For instance, triphenylphosphine (B44618) can add to the central carbon of the allene in this compound. nih.gov This addition generates a vinyl phosphonium (B103445) species, which can then serve as an intermediate for further transformations, demonstrating an umpolung (polarity reversal) of the typical reactivity at the γ-position. nih.govorgsyn.org
Conjugate Addition to the Alpha,Beta-Unsaturated Ketone System
Metal-Mediated and Catalyzed Reactions of this compound
Transition metals, particularly palladium, gold, and silver, are effective catalysts for a variety of transformations involving allenyl ketones. These reactions often proceed under mild conditions and provide access to valuable heterocyclic structures, most notably substituted furans. nih.govchim.itresearchgate.netnih.govnih.gov
Palladium catalysts are widely used for the cycloisomerization of allenyl ketones. chim.itnih.gov For example, in the presence of a palladium(II) catalyst such as PdCl2(PhCN)2, 1,2-allenyl ketones undergo cyclization to form furanyl palladium intermediates. chim.it These intermediates can be trapped by various reagents, such as allylic bromides, to yield highly substituted furans. chim.it Palladium(0) catalysts can also promote the cyclization and dimerization of terminal allenyl ketones to produce 2,4-disubstituted furans. nih.gov Mechanistic studies suggest these transformations can proceed through palladium carbene intermediates or via a Pd(II)/Pd(IV) catalytic cycle. researchgate.netnih.gov Other palladium-catalyzed reactions include cyclizative borylation with diboron (B99234) compounds to give furyl boronates. nih.gov
Gold and silver catalysts are also highly effective for the cycloisomerization of allenyl ketones. nih.gov These reactions often involve a 1,2-migration of an alkyl or aryl group. nih.govnih.gov Cationic gold(I) complexes have been shown to be particularly efficient in converting allenyl ketones into multisubstituted furans. nih.gov Copper salts can also catalyze these cycloisomerization reactions, providing an alternative to more expensive noble metals. nih.gov
Table 3: Metal-Catalyzed Reactions of Allenyl Ketones
| Metal Catalyst | Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| PdCl2(PhCN)2 / K2CO3 | Coupling-cyclization | 1,2-Allenyl ketones + Allyl bromide | Substituted furans | Regio- and stereoselective | chim.it |
| Pd(PPh3)4 | [4+1] Annulation | Allenoates + α-Oxo ketene (B1206846) dithioacetals | 2-Alkenylfurans | Allenoate acts as a C1 synthon | |
| Pd(0) | Cycloisomerization/Dimerization | Terminal allenyl ketones | 2,4-Disubstituted furans | Proceeds under mild conditions | nih.gov |
| Pd(OAc)2 | Cyclizative Borylation | Allenyl ketones + Diboron | Tri-substituted furyl boronates | Involves carbene boryl migratory insertion | nih.gov |
| Au(I) / Ag(I) / Cu(I) | Cycloisomerization | Allenyl ketones | Multisubstituted furans | Involves 1,2-alkyl/aryl migration | nih.govnih.gov |
| Pd(II) | Oxidative Alkynylation | Allenyl ketones + Terminal alkynes | 3-Alkynyl poly-substituted furans | Involves palladium carbene intermediate | researchgate.net |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of this compound and its derivatives. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex molecular architectures.
For instance, the palladium-catalyzed cross-coupling of enol triflates derived from indolones with organostannanes and acetylenes provides a route to substituted indole (B1671886) derivatives. researchgate.net Similarly, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]di-palladium serves as a catalyst in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com
A notable application is the carbonylative Suzuki-Miyaura coupling of lactam-derived vinyl triflates with alkenylboronic acids to produce 2-(N-methoxycarbonylamino)-1,4-pentadien-3-ones. researchgate.net These products are valuable substrates for subsequent Nazarov cyclizations. researchgate.net The efficiency of these palladium-catalyzed transformations allows for the stereoselective synthesis of trisubstituted Z-olefins in high yields. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactants | Catalyst/Reagents | Product Type | Ref. |
| Enol triflate derived from N-methyl-2-indolone, (Alkenyl)tributylstannane | Palladium catalyst | 2-Substituted indole derivative | researchgate.net |
| Lactam-derived vinyl triflate, Alkenylboronic acid | Palladium catalyst, CO | 2-(N-methoxycarbonylamino)-1,4-pentadien-3-one | researchgate.net |
| Aryl halides/triflates, Boronic acids/esters | Tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]di-palladium | Biaryls | sigmaaldrich.com |
Cycloisomerizations and Cascade Reactions
The allenic ketone moiety of this compound is predisposed to undergo cycloisomerization and participate in cascade reactions, providing rapid access to complex cyclic and polycyclic systems. These transformations are often catalyzed by transition metals or Lewis acids.
A prominent example is the Nazarov cyclization, a 4π-electrocyclization of a pentadienyl cation. 2-Alkoxy-1,4-pentadien-3-ones are highly reactive substrates for this reaction, cyclizing rapidly at room temperature to yield 2-alkoxy-2-cyclopentenones with high regioselectivity. acs.org Lewis acids such as Cu(OTf)₂ and Sc(OTf)₃ have been shown to be effective catalysts for the Nazarov cyclization of 2-(N-methoxycarbonylamino)-1,4-pentadien-3-ones. researchgate.net
Cascade reactions involving this compound derivatives can lead to the formation of multiple rings in a single operation. For example, a domino process initiated by BF₃·OEt₂ with 1,4-pentadien-3-ones and silyloxyalkenes results in the formation of highly substituted cyclopentanones. researchgate.net Furthermore, tandem cycloisomerization/[4+2]-cycloaddition reactions of cyclopropyl-tethered allenyl ketones with α,β-unsaturated carbonyl compounds, catalyzed by bimetallic silver(I)/chiral metal-N,N'-dioxide systems, afford enantioenriched furopyran derivatives. bohrium.com
Table 2: Cycloisomerization and Cascade Reactions
| Substrate | Catalyst/Reagents | Key Transformation | Product | Ref. |
| 2-Alkoxy-1,4-pentadien-3-one | Lewis Acid | Nazarov Cyclization | 2-Alkoxy-2-cyclopentenone | acs.org |
| 2-(N-methoxycarbonylamino)-1,4-pentadien-3-one | Cu(OTf)₂ or Sc(OTf)₃ | Nazarov Cyclization | vulcanchem.comPyrindine system | researchgate.net |
| 1,4-Pentadien-3-one (B1670793) and silyloxyalkene | BF₃·OEt₂ | 4π electrocyclization/Cation capture | 1,4-Dicarbonyl cyclopentanone | researchgate.net |
| Cyclopropyl tethered allenyl ketone, α,β-unsaturated carbonyl compound | Ag(I)/chiral metal-N,N'-dioxide | Cycloisomerization/[4+2] cycloaddition | Furopyran derivative | bohrium.com |
Radical Reactions Involving this compound
The conjugated π-system of this compound and its derivatives makes them susceptible to radical reactions. The stability of the resulting radical intermediates plays a crucial role in determining the reaction outcome.
For instance, the addition of HBr to dienes under radical conditions can lead to both 1,2- and 1,4-addition products. masterorganicchemistry.com The initial attack of a bromine radical on the diene generates a resonance-stabilized allylic radical. masterorganicchemistry.com The subsequent reaction with HBr can then occur at either end of the radical system. Similarly, the addition of Cl₂ at low concentrations to 1,3-pentadiene (B166810) proceeds via a radical mechanism, involving hydrogen abstraction to form a delocalized pentadienyl radical. reddit.com
The vulcanchem.com-Wittig rearrangement, which proceeds through a radical dissociation-recombination mechanism, is another example of a radical process that can occur with substrates containing ether linkages adjacent to the pentadienyl system. organic-chemistry.org The regioselectivity of this rearrangement is influenced by the ability of substituents to stabilize the radical intermediates. organic-chemistry.org
Polymerization and Oligomerization Studies of this compound
The presence of conjugated double bonds in this compound makes it a monomer for polymerization and oligomerization reactions. These processes can be initiated by various methods, including acid catalysis and transition metal catalysts.
Acid-catalyzed oligomerization has been observed for related pentadiene structures at aqueous surfaces. rsc.org Cationic polymerization of 1,3-pentadiene is a known method for producing petroleum resins. mdpi.com
Transition metal catalysts are widely used to control the stereochemistry of polydienes. For example, catalysts derived from vanadium compounds can polymerize conjugated diolefins like 1,3-pentadiene. iupac.org Homogeneous catalysts based on titanium or zirconium compounds with methylaluminoxane (B55162) (MAO) can promote the syndiotactic-specific polymerization of 4-methyl-1,3-pentadiene. acs.org The resulting polymers can have controlled microstructures, such as 1,2- or 1,4-addition, and isotactic or syndiotactic arrangements. iupac.orgcore.ac.uk
The homopolymer of 1,4-pentadien-3-one, 1,5-di-2-furanyl- has been synthesized and studied for its potential applications in organic electronics and advanced materials due to its conjugated backbone. ontosight.ai The properties of such polymers are dependent on the degree of polymerization and synthesis conditions. ontosight.ai
Advanced Spectroscopic and Structural Elucidation Studies of 3,4 Pentadien 2 One
High-Resolution NMR Spectroscopic Analysis for Conformational and Configurational Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4-pentadien-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton and insights into its configuration.
The chemical shifts in ¹H and ¹³C NMR spectra are highly indicative of the specific functional groups present. The carbonyl carbon of the ketone is typically observed in the downfield region of the ¹³C NMR spectrum (190-220 ppm), while the central sp-hybridized carbon of the allene (B1206475) group also appears in a distinctive region around 200 ppm. youtube.com The terminal sp² carbons of the allene and the vinyl group resonate in the olefinic region of the ¹³C NMR spectrum (110-150 ppm). youtube.com In the ¹H NMR spectrum, the vinyl and allenic protons are found in the deshielded region typical for olefinic protons. rsc.org The methyl protons adjacent to the carbonyl group appear as a singlet in the upfield region.
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
Atom numbering follows standard IUPAC nomenclature for the pentadienone chain.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1 | CH₃ | ~2.2 | ~25 | Singlet |
| 2 | C=O | - | ~198 | - |
| 3 | =CH | ~6.0 | ~100 | Doublet of doublets |
| 4 | =C= | - | ~210 | - |
| 5 | =CH₂ | ~5.3 | ~80 | Doublet |
To unequivocally assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. nih.gov For this compound, a key correlation would be observed between the vinyl proton at C3 and the terminal allenic protons at C5, confirming their coupling across the allene moiety (a four-bond coupling, ⁴J).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J_CH). rsc.org It is essential for assigning each carbon signal to its attached proton(s). For instance, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~25 ppm (C1), the signal at ~6.0 ppm with C3, and the signal at ~5.3 ppm with C5.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds (ⁿJ_CH, n=2-4), which is crucial for piecing together the carbon skeleton. rsc.org Key HMBC correlations for this compound would include:
Protons at C1 (methyl) to the carbonyl carbon C2 and to the vinyl carbon C3.
Proton at C3 to the carbonyl carbon C2, the central allenic carbon C4, and the methyl carbon C1.
Protons at C5 to the vinyl carbon C3 and the central allenic carbon C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing critical information about the molecule's conformation and stereochemistry. nih.gov In this compound, NOESY could help determine the preferred orientation around the C2-C3 single bond by observing correlations between the methyl protons (C1) and the vinyl proton (C3).
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the kinetics of conformational changes in molecules. nih.gov For derivatives of this compound, DNMR could be used to investigate restricted rotation around the C2-C3 single bond. If bulky substituents are introduced, for example at the C1 or C5 positions, the rotational barrier might become high enough to be measured on the NMR timescale. nih.gov By monitoring the coalescence of signals from diastereotopic groups as the temperature is varied, the activation energy for the rotational process can be determined. nih.gov This provides quantitative data on the conformational flexibility of the molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopic Characterization of Functional Groups and Molecular Dynamics (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information on the functional groups and molecular vibrations of this compound. nih.gov These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. aip.org
FT-IR Spectroscopy: In FT-IR, vibrations that cause a change in the molecular dipole moment are active. For this compound, a very strong absorption band is expected for the C=O stretching vibration of the ketone group, typically in the range of 1660-1700 cm⁻¹, with the conjugation lowering the frequency from a typical saturated ketone (~1715 cm⁻¹). beilstein-journals.org The characteristic asymmetric stretching vibration of the C=C=C allenic system is expected to produce a strong, sharp band around 1950 cm⁻¹. Other notable bands would include C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. aip.org Therefore, the symmetric C=C=C stretching vibration of the allene, which is often weak or absent in the IR spectrum, should give a strong signal in the Raman spectrum, typically around 1070 cm⁻¹. The C=C double bond of the vinyl group would also be expected to show a strong Raman band around 1600-1650 cm⁻¹.
The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule due to their different selection rules. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C=O (Ketone) | Stretching | 1660 - 1700 | Strong | Medium |
| C=C=C (Allene) | Asymmetric Stretch | ~1950 | Strong, Sharp | Weak |
| C=C=C (Allene) | Symmetric Stretch | ~1070 | Weak/Inactive | Strong |
| C=C (Vinyl) | Stretching | 1600 - 1650 | Medium | Strong |
| =C-H (Vinyl/Allene) | Stretching | 3000 - 3100 | Medium | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium | Medium |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Reactions of this compound
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.orgnih.gov While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus ESR-silent, the technique is invaluable for studying its reaction mechanisms that involve radical intermediates. rsc.org
Many reactions involving allenes and ketones can proceed through radical pathways. nih.gov For instance:
Radical Additions: The addition of a radical species (X•) to the allenic or vinyl moiety of this compound would generate a radical intermediate. nih.gov ESR spectroscopy could be used to detect this transient species, and the resulting spectrum's hyperfine splitting pattern would provide information about the structure of the radical, confirming the site of addition and the distribution of the unpaired electron. libretexts.org
Photochemical Reactions: Upon UV irradiation, ketones can undergo Norrish Type I cleavage to form acyl and alkyl radicals. rsc.org ESR would be the ideal technique to observe these primary radical products and any subsequent radicals formed during the photoreaction of this compound.
In practice, since many radical intermediates are short-lived, techniques like spin trapping are often employed. A "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be more easily studied by ESR. unibo.it
Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M•⁺), which would then undergo characteristic fragmentation.
Key fragmentation pathways for α,β-unsaturated ketones like this compound include:
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. youtube.comlibretexts.org Two primary α-cleavages are possible:
Loss of the methyl radical (•CH₃) to form an allenoyl cation [CH₂=C=CH-C≡O]⁺.
Loss of the vinylallene radical (•CH=C=CH₂) to form the acetyl cation [CH₃C≡O]⁺, which is typically a very stable and prominent ion at m/z 43.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. acs.org While the parent this compound cannot undergo a classical McLafferty rearrangement, derivatives with an appropriate alkyl chain attached to the carbonyl (in place of the methyl group) could exhibit this pathway. It involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond to eliminate a neutral alkene molecule. acs.org
Isotopic Labeling Studies: To confirm these fragmentation mechanisms, isotopic labeling is an essential tool. researchgate.net For example:
Labeling the methyl group with deuterium (B1214612) (CD₃) would shift the mass of the molecular ion and any fragments containing the methyl group by 3 Da. The acetyl cation fragment would appear at m/z 46 instead of 43, confirming its origin.
¹³C labeling at specific positions, such as the carbonyl carbon (C2) or the allenic carbons (C3, C4, C5), would allow for precise tracking of the carbon skeleton during fragmentation, providing definitive proof of the proposed pathways. researchgate.net
Gas-Phase Spectroscopic Investigations
To understand the intrinsic properties of the this compound molecule, free from solvent effects and intermolecular interactions, gas-phase spectroscopic studies are employed. These techniques can provide highly precise data on molecular structure and conformation.
Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of polar molecules in the gas phase. mit.edu From the microwave spectrum, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, which in turn allows for the precise calculation of bond lengths, bond angles, and dihedral angles to build a detailed 3D structure of the molecule. unibo.itmit.edu It can also distinguish between different stable conformers if they exist in the gas phase. nih.gov
Theoretical and Computational Chemistry of 3,4 Pentadien 2 One
Quantum Mechanical Studies of Electronic Structure and Bonding in 3,4-Pentadien-2-one
Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. utdallas.edu For this compound, its unique structure, featuring a conjugated allenic ketone system, suggests a complex electronic environment ripe for theoretical investigation. Such studies would typically involve solving the Schrödinger equation to determine the molecule's electronic wave function and energy levels. utdallas.edu
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another governs the feasibility and outcome of many chemical reactions. wikipedia.org
For this compound, an FMO analysis would quantify the energies of the HOMO and LUMO. The HOMO is expected to have significant π-character distributed across the conjugated system, indicating its role as an electron donor in reactions. researchgate.net The LUMO would likely be centered on the carbonyl group and the extended π-system, marking it as the primary site for electron acceptance from a nucleophile. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. worldwidejournals.com Although computational software like Gaussian can be used to calculate HOMO-LUMO gaps, specific published values for this compound are not available.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound No specific experimental or calculated data for this compound is available in the searched literature. This table is a template for what such data would include.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Data not available | Expected to be a π-orbital across the diene and carbonyl system. |
| LUMO | Data not available | Expected to be a π*-antibonding orbital. |
| HOMO-LUMO Gap | Data not available | Key indicator of chemical reactivity. |
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uba.aruni-muenchen.de This method provides quantitative insights into bonding, hybridization, and electron delocalization through the analysis of donor-acceptor (bond-antibond) interactions. researchgate.netq-chem.com
An NBO analysis of this compound would reveal the hybridization of each atom and the nature of the bonds (e.g., σ vs. π character, polarization). It would quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, such as the interaction between the oxygen lone pairs and the π* antibonding orbitals of the C=C and C=O bonds. These interactions are crucial for understanding the molecule's structure and reactivity. While NBO analysis is a standard feature in computational chemistry packages, specific results for this compound have not been published. uni-muenchen.deq-chem.com
Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways
DFT is a powerful computational method for studying the electronic structure, properties, and reactivity of molecules. researchgate.net It is often used to model reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data. openaccesspub.orgubc.ca DFT studies on derivatives of 1,4-pentadiene-3-one have been conducted to analyze their structure and non-linear optical properties, but not specifically for the parent compound this compound. worldwidejournals.com
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict spectroscopic parameters like vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net Comparing theoretical spectra with experimental data helps to confirm molecular structures and assign spectral bands. worldwidejournals.com
A DFT study on this compound would predict its IR spectrum, identifying characteristic frequencies for the carbonyl (C=O) stretch and the allenic C=C=C asymmetric stretch. Theoretical NMR calculations would predict the 1H and 13C chemical shifts, aiding in the structural elucidation of the molecule and its reaction products. While DFT has been used to calculate vibrational wavenumbers for substituted 1,4-pentadiene-3-one derivatives, such data is absent for this compound itself. openaccesspub.orgworldwidejournals.com
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations compute the movement of atoms in a system over time by solving Newton's equations of motion, providing insight into the conformational flexibility and intermolecular interactions of a molecule. uoa.gracs.org These simulations are valuable for exploring the conformational landscape, understanding solvent effects, and modeling interactions with other molecules, such as in a biological active site. uoa.grresearchgate.net
For a small, relatively rigid molecule like this compound, MD simulations could explore the rotational barrier around the single bond between the carbonyl group and the allenic moiety. In a condensed phase or solution, MD could model the specific interactions with solvent molecules. To date, no specific MD simulation studies on this compound have been reported in the scientific literature.
Ab Initio Calculations for Thermochemical Properties and Reaction Energetics
Ab initio quantum chemistry methods are fundamental tools for calculating the electronic structure of molecules from first principles, without reliance on empirical parameters. These calculations can provide highly accurate thermochemical data, such as enthalpies of formation, and can map out the energetic landscapes of chemical reactions.
Detailed Research Findings
Although specific research on this compound is limited, studies on related unsaturated systems, such as 1,3-pentadiene (B166810), offer insight into the methodologies that would be applied. For instance, comprehensive theoretical investigations on C5H8 isomers, including 1,3-pentadiene, have utilized high-level ab initio methods to explore their potential energy surfaces and thermochemistry. nih.govresearchgate.net
A typical computational approach would involve:
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is achieved using methods like Density Functional Theory (DFT) with a suitable functional (e.g., ωB97XD or B3LYP) and a sufficiently large basis set (e.g., aug-cc-pVTZ). nih.gov
Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These are used to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. nist.govnist.gov
Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using higher-level, more computationally expensive methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). nih.gov
Thermochemical Properties
The standard enthalpy of formation (ΔHf°) is a key thermochemical property that can be determined through ab initio calculations using isodesmic or atomization energy methods. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations.
For this compound, a possible isodesmic reaction for calculating its enthalpy of formation could be:
CH₂=C=CH-C(O)CH₃ + CH₄ → CH₂=C=CH₂ + CH₃-C(O)CH₃
By calculating the enthalpy change for this reaction and using known experimental enthalpies of formation for methane, allene (B1206475), and acetone (B3395972), the enthalpy of formation for this compound can be derived.
The table below illustrates the kind of thermochemical data that would be generated from such calculations, with hypothetical values for this compound based on typical accuracies of modern computational methods.
Table 1: Calculated Thermochemical Properties at 298.15 K (Note: Values for this compound are illustrative as direct literature data is unavailable)
| Compound | Method | ΔHf° (kJ/mol) | S° (J/mol·K) |
| This compound | CCSD(T)//ωB97XD | [Value] | [Value] |
| 1,3-Pentadiene | CCSD(T)/aug-cc-pVTZ nih.gov | 78.5 | 315.2 |
| Acetone | Experimental | -217.3 | 295.4 |
| Allene | Experimental | 190.5 | 244.0 |
Reaction Energetics
Ab initio calculations are invaluable for exploring reaction mechanisms by locating and characterizing transition states (the energy maxima along a reaction coordinate) and intermediates. For this compound, its conjugated diene and ketone functionalities make it susceptible to a variety of reactions, including cycloadditions, nucleophilic additions, and rearrangements.
Computational studies would map the potential energy surface for these reactions, providing key energetic data:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and the reactants.
For example, in a Diels-Alder reaction involving this compound, computational chemists would model the approach of the dienophile, locate the transition state for the C-C bond formation, and calculate the stability of the resulting cyclic product. These calculations can predict the feasibility of a reaction, its rate-determining step, and its stereochemical outcome.
Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction (Reaction: this compound + Dienophile → Product)
| Parameter | Computational Method | Calculated Value (kJ/mol) |
| Activation Energy (Ea) | CCSD(T)//DFT | [Value] |
| Reaction Enthalpy (ΔHr) | CCSD(T)//DFT | [Value] |
The lack of specific published ab initio studies on this compound highlights an opportunity for future research to provide a detailed quantitative understanding of the thermodynamic and kinetic behavior of this versatile chemical compound.
Applications of 3,4 Pentadien 2 One in Complex Organic Synthesis
3,4-Pentadien-2-one as a Versatile Synthon in Constructing Carbocyclic Systems
This compound, with its conjugated diene and ketone functionalities, is a valuable building block for the synthesis of various carbocyclic systems. Its reactivity allows it to participate in a range of cycloaddition and cyclization reactions, leading to the formation of five- and six-membered rings.
One of the key applications of this compound and its derivatives is in the Nazarov cyclization , a 4π-electrocyclic reaction of divinyl ketones that produces cyclopentenone scaffolds. researchgate.netorganic-chemistry.org This reaction is a powerful tool for constructing five-membered carbocycles. researchgate.net The classical Nazarov cyclization is typically catalyzed by strong Lewis or Brønsted acids. organic-chemistry.org The reaction proceeds through a pentadienyl cation intermediate which undergoes a conrotatory ring closure. researchgate.net The development of asymmetric Nazarov cyclizations has been a significant area of research, aiming to control the stereochemistry of the resulting cyclopentenones. mpg.de
Beyond the traditional Nazarov reaction, this compound derivatives can undergo interrupted Nazarov cyclizations. For instance, the Lewis acid-catalyzed reaction of 1,4-pentadien-3-ols can lead to the formation of substituted cyclopenta[b]indoles through a cascade of Nazarov cyclization, nucleophilic amination, and isomerization. nih.gov This highlights the versatility of the pentadienyl framework in constructing complex polycyclic systems.
Furthermore, the dienyl moiety of this compound and related structures can participate in Diels-Alder reactions , a cornerstone of [4+2] cycloaddition chemistry for the formation of six-membered rings. For example, 5-(2-Furanyl)-3,4-pentadien-2-one, a derivative of the parent compound, can utilize its furan (B31954) substituent in Diels-Alder reactions. The strategic placement of substituents on the pentadiene skeleton can influence the reactivity and selectivity of these cycloadditions, enabling the synthesis of a diverse array of carbocyclic structures.
The table below summarizes key cycloaddition and cyclization reactions involving this compound and its analogs for carbocycle synthesis.
| Reaction Type | Reactant Type | Product Type | Key Features |
| Nazarov Cyclization | Divinyl Ketones | Cyclopentenones | 4π-electrocyclic reaction, often acid-catalyzed. researchgate.netorganic-chemistry.org |
| Interrupted Nazarov Cyclization | 1,4-Pentadien-3-ols | Substituted Cyclopenta[b]indoles | Cascade reaction involving cyclization and intramolecular trapping. nih.gov |
| Diels-Alder Reaction | Dienyl Ketones | Six-membered Rings | [4+2] cycloaddition, regioselectivity influenced by substituents. |
Role in the Synthesis of Heterocyclic Scaffolds
The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. Its conjugated system and reactive carbonyl group allow for diverse transformations leading to the formation of rings containing heteroatoms such as oxygen, nitrogen, and sulfur.
One prominent application is in the synthesis of furans . The thermolysis of β-keto-trimethylsilyl-enol-ethers, which can be derived from allenic intermediates related to this compound, can yield furanic derivatives. researchgate.net The Paal-Knorr synthesis, a classic method for furan formation, involves the cyclization of 1,4-dicarbonyl compounds, which can be accessed through manipulations of the pentadienone framework. wikipedia.orgatamanchemicals.com
Pyrazoles , another important class of heterocycles with significant biological activities, can also be synthesized using this compound derivatives. mdpi.comscholarsresearchlibrary.com The general strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. scholarsresearchlibrary.com For example, 1,3-diketones derived from precursors like o-hydroxyacetophenone and cinnamic acids can be cyclized with hydrazine to yield substituted pyrazoles. scholarsresearchlibrary.com The versatility of this approach allows for the introduction of various substituents on the pyrazole (B372694) ring, leading to a library of compounds with diverse properties. mdpi.comnih.gov
Furthermore, this compound and its analogs serve as building blocks for other heterocyclic systems. For example, it can be a precursor for α,β-unsaturated γ-lactones. researchgate.net The reaction of this compound with iodide ion and aldehydes in the presence of a ZrCl4 catalyst yields 3-iodohomoallylic alcohols, which can be further transformed into α,β-unsaturated γ-lactones via palladium-catalyzed cyclocarbonylation. researchgate.net Additionally, the reaction of vinyldiazoacetates with furan can produce highly functionalized bicyclic compounds through a formal [4+2]-cycloaddition. rsc.org
The table below provides examples of heterocyclic scaffolds synthesized from this compound and related precursors.
| Heterocyclic Scaffold | Synthetic Approach | Key Intermediates/Reagents |
| Furans | Thermolysis/Cyclization | β-keto-trimethylsilyl-enol-ethers, 1,4-dicarbonyl compounds. researchgate.netwikipedia.org |
| Pyrazoles | Condensation/Cyclization | 1,3-Diketones, Hydrazine derivatives. scholarsresearchlibrary.comorganic-chemistry.org |
| α,β-Unsaturated γ-Lactones | Tandem Nucleophilic Addition/Cyclocarbonylation | 3-Iodohomoallylic alcohols, Palladium catalyst. researchgate.net |
| Bicyclo[4.1.0]tetrahydropyridazines | [4+2] Cycloaddition | Vinyldiazoacetates, Azoalkenes. rsc.org |
Strategic Incorporation into Natural Product Synthesis
The synthesis of complex natural products often relies on the use of versatile building blocks that can introduce key structural motifs in a controlled and efficient manner. sci-hub.seengineering.org.cn this compound and its derivatives have been strategically employed in the total synthesis of various natural products, demonstrating their utility in constructing intricate molecular architectures.
The ability of this compound to participate in cycloaddition reactions is a key feature exploited in natural product synthesis. nih.gov For instance, cycloaddition strategies are pivotal in assembling the core structures of many natural products. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, and other cycloaddition variants like the [4+3] cycloaddition, provide powerful methods for constructing six- and seven-membered rings, which are common motifs in natural products. nih.govresearchgate.net
A notable example is the use of pentadiene derivatives in the synthesis of cyathane diterpenoids. The total synthesis of allocyathin B3 utilized a cycloaddition strategy involving 2,4-bis(trimethylsilyloxy)-1,3-pentadiene to rapidly construct the central B-ring of the molecule. nih.gov This highlights how the pentadiene framework can be a key component in a convergent synthetic approach.
Furthermore, derivatives of 1,4-pentadien-3-one (B1670793) are precursors in the biosynthesis of natural flavonoids, indicating their biological relevance and potential as starting materials for biomimetic syntheses. nih.gov The structural and functional diversity of natural products provides a continuous impetus for the development of new synthetic methods, and versatile synthons like this compound play a crucial role in these endeavors. engineering.org.cn
The table below showcases examples of natural product classes where this compound or related structures have been utilized in their synthesis.
| Natural Product Class | Synthetic Strategy | Key Transformation Involving Pentadiene Moiety |
| Cyathane Diterpenoids | Cycloaddition | Construction of the core ring system via Diels-Alder reaction. nih.gov |
| Flavonoids | Biosynthetic precursor | Serves as a foundational building block in the biosynthetic pathway. nih.gov |
| Isonucleosides | Enantiospecific total synthesis | Utilized optically active 1,4-pentadiene (B1346968) bis-epoxide as a key intermediate. acs.org |
Development of Novel Reagents and Ligands Derived from this compound
The unique reactivity of this compound and its analogs has led to their use in the development of novel reagents and ligands for organic synthesis and coordination chemistry. The pentadienyl ligand system, derived from the deprotonation of a pentadiene, can coordinate to transition metals in various fashions, influencing the catalytic activity and selectivity of the resulting metal complexes.
Pentadienyl ligands derived from natural products like (1R)-(−)-myrtenal have been synthesized and their coordination chemistry with metals such as zirconium has been explored. acs.org These chiral ligands can be used to create asymmetric catalysts for a range of organic transformations. The electronic and steric properties of the pentadienyl ligand can be tuned by introducing substituents on the pentadiene backbone, allowing for the fine-tuning of the catalyst's performance.
In addition to serving as ligands themselves, derivatives of this compound can be used to synthesize other important ligand scaffolds. For example, tris(pyrazolyl)borate ligands, also known as scorpionate ligands, are a well-established class of tridentate ligands in coordination chemistry. rsc.org The synthesis of pyrazoles, which are the key components of these ligands, can be achieved from 1,3-diketone precursors, which in turn can be derived from chemistry involving the pentadienone framework. mdpi.com
The development of novel ligands is crucial for advancing the field of catalysis, and the versatility of this compound chemistry provides a platform for creating new ligand architectures with unique properties.
The table below summarizes the types of reagents and ligands that can be developed from this compound and its derivatives.
| Reagent/Ligand Type | Description | Potential Applications |
| Pentadienyl Ligands | Anionic ligands that can bind to transition metals. acs.org | Asymmetric catalysis, organometallic chemistry. |
| Scorpionate Ligands (Tris(pyrazolyl)borates) | Tridentate ligands with a facial coordination mode. rsc.org | Coordination chemistry, catalysis, bioinorganic chemistry. |
| Chiral Building Blocks | Optically active derivatives for asymmetric synthesis. acs.org | Synthesis of enantiomerically pure compounds. |
Mechanistic Investigations and Kinetic Studies of Reactions Involving 3,4 Pentadien 2 One
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom, whose isotopic composition is varied, is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org The replacement of an atom with its heavier isotope typically leads to a decrease in the reaction rate, a phenomenon known as a normal KIE. libretexts.orgcore.ac.uk This effect is particularly pronounced for hydrogen isotopes (deuterium and tritium) due to the significant relative change in mass. wikipedia.org
In the context of reactions involving 3,4-pentadien-2-one, KIE studies can provide valuable insights into transition state structures. For instance, in reactions where a C-H bond to the allenic or acetylenic moiety is broken in the rate-determining step, a significant primary KIE would be expected upon substitution of that hydrogen with deuterium (B1214612). chemeurope.com The magnitude of the KIE (kH/kD) can indicate the degree of bond breaking in the transition state. wikipedia.org
Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking, can also offer mechanistic details. wikipedia.orgchemeurope.com For example, a change in hybridization at a carbon atom from sp3 to sp2 during the reaction would result in a normal α-secondary KIE, while a change from sp2 to sp3 would lead to an inverse α-secondary KIE. wikipedia.org For reactions at the carbonyl group of this compound, such as nucleophilic addition, SKIEs at adjacent positions could help to distinguish between different proposed mechanisms.
While specific KIE studies on this compound are not extensively documented in the provided search results, the principles of KIE can be applied to its reactions. For example, in a proposed tautomerization of this compound, isotopic labeling with deuterium could be used to determine if the C-H bond cleavage is the rate-limiting step.
Table 1: Theoretical Application of KIE in a Hypothetical Reaction of this compound
| Reaction Type | Isotopic Labeling Position | Expected KIE Type | Mechanistic Insight |
| Base-catalyzed isomerization | α-carbon to the ketone | Primary | Indicates C-H bond breaking in the rate-determining step. |
| Nucleophilic addition to carbonyl | β-carbon of the allene (B1206475) | Secondary | Probes changes in hyperconjugation and steric environment in the transition state. |
| Cycloaddition | Allenic carbons | Secondary | Reflects changes in hybridization and bonding at the allene moiety during the cycloaddition. |
Progress Monitoring and Identification of Intermediates using In Situ Spectroscopy
The conjugated system of this compound gives rise to strong absorptions in the UV-Vis spectrum, which can be monitored to follow its consumption during a reaction. acs.org The appearance of new absorption bands can signal the formation of products or intermediates. For example, in a cycloaddition reaction, the disappearance of the characteristic absorbance of the allenic ketone and the appearance of new signals corresponding to the cycloadduct can be tracked over time to determine the reaction rate. mdpi.com
In situ IR spectroscopy is another powerful tool for monitoring reactions of this compound. The characteristic stretching frequencies of the carbonyl group (C=O) and the allenic system (C=C=C) can be observed. As the reaction proceeds, changes in the intensities of these bands, as well as the appearance of new bands corresponding to the products, provide a detailed picture of the reaction course. This technique is particularly useful for identifying transient intermediates that may not be observable by other methods.
NMR spectroscopy, especially 1H and 13C NMR, can also be employed for in situ reaction monitoring. peerj.comrsc.org By acquiring spectra at regular intervals, the concentrations of reactants, products, and any observable intermediates can be quantified, leading to a detailed kinetic profile of the reaction. For instance, in the reaction of 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one, a related compound, 1H NMR and UV-vis spectroscopy were used to establish a stepwise mechanism through the formation of a monocyclobutane intermediate. rsc.org
Table 2: Application of In Situ Spectroscopy for Monitoring a Hypothetical Reaction of this compound
| Spectroscopic Technique | Observable Feature | Information Gained |
| UV-Vis Spectroscopy | Disappearance of allenic ketone absorption band | Rate of reactant consumption |
| In Situ IR Spectroscopy | Changes in C=O and C=C=C stretching frequencies | Monitoring of functional group transformations |
| In Situ NMR Spectroscopy | Appearance and disappearance of proton and carbon signals | Identification and quantification of reactants, products, and intermediates |
Hammett and Related Linear Free Energy Relationship Studies for Reactivity Correlations
Linear free energy relationships (LFERs), most notably the Hammett equation, are used to correlate the reactivity of a series of related compounds with the electronic properties of their substituents. iupac.org The Hammett equation is expressed as log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that quantifies the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.orgnih.gov
While the classic Hammett equation is applied to substituted benzene (B151609) derivatives, the principles of LFERs can be extended to other systems, including those involving this compound. dalalinstitute.comlibretexts.org By synthesizing a series of this compound derivatives with different substituents at various positions, it would be possible to study the influence of these substituents on reaction rates and equilibria.
A plot of log(k/k₀) versus the appropriate substituent constant (e.g., σ, σ⁺, or σ⁻) would yield a straight line if a linear free energy relationship exists. The sign and magnitude of the reaction constant, ρ, would provide valuable mechanistic information. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. researchgate.net
For example, in a nucleophilic addition reaction to the carbonyl group of substituted this compound derivatives, a positive ρ value would be expected, as electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon. The magnitude of ρ would reflect the extent of charge development in the transition state.
Table 3: Hypothetical Hammett Study on a Reaction of Substituted this compound Derivatives
| Substituent (X) | Substituent Constant (σ) | Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |
| -NO₂ | +0.78 | 15.0 | 1.18 |
| -CN | +0.66 | 10.5 | 1.02 |
| -Br | +0.23 | 2.5 | 0.40 |
| -H | 0.00 | 1.0 | 0.00 |
| -CH₃ | -0.17 | 0.4 | -0.40 |
| -OCH₃ | -0.27 | 0.2 | -0.70 |
A plot of the hypothetical data in Table 3 would yield a positive slope (ρ > 0), suggesting a buildup of negative charge in the transition state of the reaction under investigation.
Structural Modification and Derivatization of 3,4 Pentadien 2 One
Synthesis and Reactivity of Substituted 3,4-Pentadien-2-one Derivatives
The synthesis of substituted this compound derivatives can be achieved through various methods, including the reaction of acetylene (B1199291) derivatives with ketones or the oxidative deprotonation of propargyl alcohols. These derivatives exhibit a rich and varied reactivity profile.
One notable reaction is the tandem nucleophilic addition-aldol reaction. In the presence of a zirconium tetrachloride (ZrCl₄) catalyst, this compound reacts with an iodide ion and aldehydes to produce 3-iodohomoallylic alcohols. These intermediates can be further transformed into α,β-unsaturated γ-lactones through palladium-catalyzed cyclocarbonylation. researchgate.net
Furthermore, substituted 1,2-allenic ketones can undergo tandem reactions to form highly functionalized benzenes and α,β-unsaturated nitriles. nih.govfigshare.com For instance, the one-pot double Michael addition/intramolecular aldol (B89426) reaction/decarboxylation of 1,2-allenic ketones with cyanoacetate (B8463686) provides an efficient route to substituted benzenes. nih.gov
The introduction of substituents can significantly influence the reactivity of the this compound core. For example, 1,4-pentadien-3-one (B1670793) derivatives containing a substituted pyrazolyl moiety have been synthesized and characterized. mdpi.com Similarly, derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been prepared, with the reaction conditions optimized to achieve high yields. nih.gov The synthesis of 1,4-pentadien-3-one derivatives with triazine scaffolds has also been reported. peerj.com
Halogen-substituted allenyl ketones can be synthesized via a silver-catalyzed oxidative ring opening of allenyl cyclic alcohols under mild conditions. researchgate.net This method offers a broad substrate scope and excellent regioselectivity. researchgate.net The resulting halogen-substituted derivatives are valuable precursors for stereodefined alkenes and heterocyclic compounds. researchgate.net
The reactivity of these derivatives is diverse. For instance, the hydrohalogenation of this compound with metal halides in acetic acid selectively yields 4-halo-4-penten-2-ones in high yields. orgsyn.org The presence of a chlorine substituent at the 1-position enhances the electrophilicity of the α,β-unsaturated ketone, increasing its reactivity in haloallylation and hydrohalogenation reactions.
Below is a table summarizing some substituted this compound derivatives and their key features.
| Compound Name | Molecular Formula | Key Features/Reactivity | Reference(s) |
| 1-Chloro-3,4-pentadien-2-one | C₅H₅ClO | The chlorine substituent enhances electrophilicity, increasing reactivity in haloallylation and hydrohalogenation reactions. | |
| 5-(2-Furanyl)-3,4-pentadien-2-one | C₉H₈O₂ | The furan (B31954) substituent adds aromatic character, enabling participation in Diels-Alder reactions. It is a precursor for heterocyclic compounds like triazoles. | |
| 1-{4-[(2-Chlorothiazol-5-yl)methoxy]phenyl}-5-[5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]penta-1,4-dien-3-one | C₂₆H₂₁Cl₂N₃O₃S | A penta-1,4-dien-3-one derivative containing a substituted pyrazole (B372694) moiety. | mdpi.com |
| 1-{4-[(2-Chlorothiazol-5-yl)methoxy]-3-methoxyphenyl}-5-(5-phenoxy-1,3-dimethyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one | C₂₇H₂₄ClN₃O₄S | A penta-1,4-dien-3-one derivative containing a substituted pyrazole moiety. | mdpi.com |
| 1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one | C₂₃H₁₈O | A chalcone (B49325) analogue synthesized via an aldol condensation reaction. | scispace.com |
Exploration of Analogues with Modified Ketone or Dienic Moieties
Modifying the ketone or dienic moieties of this compound leads to a diverse range of analogues with unique properties and applications. These modifications can alter the electronic and steric characteristics of the molecule, influencing its reactivity and potential use as a synthetic intermediate.
Analogues with modified ketone functionalities have been explored. For example, the replacement of the ketone with other carbonyl-containing groups or the introduction of substituents at the α- or β-positions can lead to novel reactivity patterns. The synthesis of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, a curcumin (B1669340) analogue, has been achieved through various methods, including microwave-assisted synthesis. tandfonline.com This compound serves as a Michael acceptor and can undergo further derivatization. tandfonline.com
Modification of the dienic moiety has also been a subject of investigation. The introduction of substituents on the allene (B1206475) can influence the stereochemical outcome of reactions. For instance, in intramolecular Diels-Alder reactions of allenic ketones, an alkyl substituent on the terminal carbon of the allene can lead to complete diastereoselectivity. nih.gov
The synthesis of diene analogues of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) has been reported. nih.gov These analogues, such as (E)-3-methyl-2,4-pentadien-1-ol and (Z)-3-methyl-2,4-pentadien-1-ol, are valuable probes for studying the mechanism of enzymes like IPP isomerase. nih.gov
Furthermore, the Diels-Alder reaction involving mixtures of substituted pentadienes, such as 3,4-dimethyl-1,3-pentadiene and 2,3-dimethyl-1,3-pentadiene, has been used to synthesize γ-ionone analogues. oup.com
The table below provides examples of analogues with modified ketone or dienic moieties.
| Compound Name | Modification | Synthetic Method/Application | Reference(s) |
| 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | Modified Ketone Moiety (Curcumin Analogue) | Synthesized via microwave irradiation; acts as a Michael acceptor. | tandfonline.com |
| (E)-3-Methyl-2,4-pentadien-1-ol | Modified Dienic Moiety (DMAPP Analogue) | Synthesized by reduction of (E)-3-methyl-2-penten-4-yn-1-ol. | nih.gov |
| (Z)-3-Methyl-2,4-pentadien-1-ol | Modified Dienic Moiety (DMAPP Analogue) | Synthesized by reduction of (Z)-3-methyl-2-penten-4-yn-1-ol. | nih.gov |
| 2-Benzyloxymethyl-4,5,6-trimethylcyclohexa-1,4-dienylmethanal | Modified Dienic Moiety (γ-Ionone Analogue) | Prepared via Diels-Alder reaction of substituted pentadienes. | oup.com |
| 1,5-Diaryl-1,4-pentadien-3-one Derivatives | Modified Ketone and Dienic Moieties | Synthesized based on the structure of curcumin for potential applications. | google.com |
Chiral Derivatives of this compound and Asymmetric Transformations
The development of chiral derivatives of this compound and their application in asymmetric transformations represent a significant area of research in organic synthesis. These reactions allow for the construction of enantiomerically enriched molecules, which are crucial in medicinal chemistry and materials science. sioc-journal.cnyork.ac.uk
Chiral Derivatives and Their Synthesis
Chiral derivatives of this compound can be synthesized through various strategies. One approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily attached to the allenic ketone to direct the stereochemical outcome of a reaction. Another method is the use of chiral catalysts, which can promote the formation of one enantiomer over the other. york.ac.uk
For instance, optically active allenic ketones containing a furyl unit have been synthesized and used in intramolecular Diels-Alder reactions. nih.gov In these reactions, the chirality of the allene is completely transferred to the carbon framework of the resulting oxatricyclic system. nih.gov
Asymmetric Transformations
Asymmetric transformations involving this compound and its derivatives have been extensively studied. These include cycloadditions, conjugate additions, and other annulation reactions.
Asymmetric Cycloadditions: Chiral phosphines have been shown to be effective catalysts for asymmetric [3+2] and [4+2] cycloadditions of allenic ketones. rsc.orgresearchgate.net For example, amino acid-derived phosphines can catalyze the [4+2] cycloaddition of α-substituted allenic ketones with N-sulfonyl cyclic ketimines to produce chiral tetrahydropyridines with high enantioselectivity. researchgate.net Similarly, chiral diphosphines like (S,S)-Et-DUPHOS can catalyze the asymmetric [3+2] cycloaddition of allenic aryl ketones with electron-deficient alkenes to yield functionalized cyclopentenes with up to 92% ee. rsc.org
Asymmetric Conjugate Additions: Organocatalytic enantioselective conjugate additions of cyclic β-ketoesters and glycine (B1666218) imine derivatives to electron-deficient allenes, including those with a ketone motif, have been developed. nih.gov Using cinchona-alkaloid-derived or biphenyl-based chiral quaternary ammonium (B1175870) salts as catalysts under phase-transfer conditions, chiral β,γ-unsaturated carbonyl compounds can be formed in high yields and with excellent diastereo- and enantioselectivities (up to 96% ee). nih.gov
Asymmetric Allylation: A highly enantioselective copper-hydride (CuH)-catalyzed allylation of ketones using terminal allenes as allylmetal surrogates has been reported. nih.gov This method allows for the efficient coupling of ketones and allenes with high stereoselectivity and exclusive branched regioselectivity. nih.gov
Asymmetric Propargylation: Chiral biphenols, such as 3,3'-Br₂-BINOL, can catalyze the enantioselective asymmetric propargylation of ketones with allenylboronates to afford homopropargylic alcohols in good yields and high enantiomeric ratios. organic-chemistry.org
The table below summarizes key asymmetric transformations involving allenic ketones.
| Reaction Type | Catalyst/Reagent | Substrates | Product | Enantioselectivity (ee) | Reference(s) |
| [3+2] Cycloaddition | (S,S)-Et-DUPHOS (chiral diphosphine) | Allenic aryl ketones and electron-deficient alkenes | Functionalized cyclopentenes | Up to 92% | rsc.org |
| [4+2] Cycloaddition | Amino-acid-derived phosphine (B1218219) | α-Substituted allenic ketones and N-sulfonyl cyclic ketimines | Chiral tetrahydropyridines | Not specified | researchgate.net |
| Conjugate Addition | Chiral quaternary ammonium salts | Allenic ketones and cyclic β-ketoesters | Chiral β,γ-unsaturated carbonyl compounds | 90-96% | nih.gov |
| Ketone Allylation | CuH with chiral phosphine ligand | Ketones and terminal allenes | Branched homoallylic alcohols | High | nih.gov |
| Ketone Propargylation | 3,3'-Br₂-BINOL (chiral biphenol) | Ketones and allenylboronates | Homopropargylic alcohols | Up to 97:3 er | organic-chemistry.org |
Emerging Research Frontiers and Future Directions in 3,4 Pentadien 2 One Chemistry
Sustainable and Green Chemistry Approaches to 3,4-Pentadien-2-one Synthesis
The principles of green chemistry are becoming central to the synthesis of valuable chemical intermediates, including the pentadienone scaffold. Research is shifting from traditional petrochemical routes towards processes that utilize renewable feedstocks, minimize waste, and employ environmentally benign conditions.
A significant area of development is the use of biomass-derived platform molecules. For instance, the synthesis of 1,3-pentadiene (B166810), a core structural component, can be achieved from xylitol (B92547), a lignocellulose-based compound. This process involves a two-step reaction: the deoxidation-dehydration and esterification of xylitol with formic acid, followed by a deoxidation reaction using a hydrogenation catalyst, all without the need for an external hydrogen source. google.com This approach provides a renewable and efficient pathway to the pentadiene backbone. google.com
Another key green strategy is the aldol (B89426) condensation of biomass-derived furfural (B47365) and acetone (B3395972) to produce pentadienone derivatives, which serve as intermediates for biofuels. researchgate.netscirp.org These reactions can be performed using solid catalysts that are easily recoverable and reusable, enhancing the sustainability of the process. researchgate.net Research into catalysts for these transformations has highlighted the effectiveness of systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can achieve high yields (98.0%) under solvent-free conditions, simplifying both the reaction and separation steps. scirp.org Furthermore, catalysts such as zirconium dioxide (ZrO₂) have shown high selectivity in producing conjugated pentadienes from C-5 cyclic ethers, which can also be sourced from biomass. researchgate.net
These approaches demonstrate a clear trend towards integrating renewable resources and green catalytic methods into the synthesis of pentadienones and their precursors, paving the way for more sustainable chemical manufacturing. google.comresearchgate.net
Advanced Catalytic Systems for this compound Transformations
The reactivity of the pentadienone framework is being exploited through the development of sophisticated catalytic systems that enable highly selective and complex molecular transformations. Key among these are cycloaddition and hydrogenation reactions, which provide access to valuable chiral molecules and carbocyclic structures.
The Nazarov cyclization, a 4π-electrocyclization of a pentadienyl cation, is a powerful method for synthesizing five-membered rings. acs.org Research has shown that 2-alkoxy-1,4-pentadien-3-ones are highly reactive substrates for this transformation, cyclizing at room temperature in the presence of a Lewis acid to yield 2-alkoxy-2-cyclopentenones with high efficiency. acs.org A significant breakthrough in this area was the development of the first catalytic asymmetric Nazarov cyclization, which, although initially yielding modest enantiomeric excess, established a proof of principle for enantioselective catalysis of this reaction. acs.orgresearchgate.net Further advancements have utilized inexpensive and environmentally friendly catalysts like iron(III) bromide (FeBr₃) to catalyze the intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols, producing substituted cyclopenta[b]indoles in good yields with high diastereoselectivity. nih.govrsc.org
Asymmetric hydrogenation represents another critical frontier. The chemo- and enantioselective hydrogenation of 2,4-pentadien-1-ones has been successfully achieved using ruthenium catalysts. Specifically, the trans-RuCl₂[(R)-XylylSunPhos][(R)-Daipen] complex under basic conditions has been shown to exclusively reduce the carbonyl group, leaving the conjugated diene system intact. acs.org This method provides a direct synthetic route to various chiral 2,4-pentadien-1-ols, which are valuable synthetic intermediates. acs.org
| Catalytic System | Substrate Type | Reaction Type | Product(s) | Key Findings |
| Lewis Acids (e.g., SnCl₄) | 2-Alkoxy-1,4-pentadien-3-ones | Nazarov Cyclization | 2-Alkoxy-2-cyclopentenones | High reactivity at room temperature; high yields and regioselectivity. acs.org |
| Iron(III) bromide (FeBr₃) | 1,4-Pentadien-3-ols | Intramolecular interrupted Nazarov Cyclization | Substituted cyclopenta[b]indoles | Inexpensive, environmentally friendly catalyst; good yields and high diastereoselectivity. nih.govrsc.org |
| trans-RuCl₂[(R)-XylylSunPhos][(R)-Daipen] | 2,4-Pentadien-1-ones | Asymmetric Hydrogenation | Chiral 2,4-pentadien-1-ols | Exclusive C1-carbonyl selectivity; conjugated diene remains untouched. acs.org |
Computational Design of Novel Reactions Utilizing this compound
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are providing deep mechanistic insights and guiding the rational design of new reactions and derivatives.
DFT calculations have been employed to investigate the mechanisms of pericyclic reactions involving the pentadiene core. For example, computational studies of the acs.org hydrogen shift in substituted 1,3-pentadienes have helped to elucidate the nature of the transition state, revealing that substituent effects are often modest. rsc.org In the context of cycloadditions, DFT has been used to predict the feasibility and regioselectivity of reactions between cross-conjugated enaminones and sulfene, with calculations showing that the energy barrier for the formation of the 1,2-adduct is the lowest, which aligns with experimental observations. researchgate.net These theoretical predictions help to streamline experimental efforts by identifying the most promising reaction pathways. researchgate.net
A powerful application of computational design is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These models have been used to design novel 1,4-pentadien-3-one (B1670793) derivatives with enhanced biological activity. researchgate.net In one study, 3D-QSAR models were built to correlate the molecular structure of 1,4-pentadien-3-one derivatives containing a 1,3,4-oxadiazole (B1194373) moiety with their protective activity against Tobacco Mosaic Virus (TMV). researchgate.net The models, which showed high predictive power, revealed that having appropriate compact, electron-withdrawing, and hydrophobic groups on the benzene (B151609) ring could enhance antiviral activity. researchgate.net This insight led to the successful design and synthesis of a new compound with improved protective activity, demonstrating the practical utility of computational design in creating more effective molecules. researchgate.net
Integration of this compound Chemistry with Other Scientific Disciplines
The versatile reactivity and structural diversity of pentadienone derivatives have led to their integration into various scientific fields, most notably in agrochemicals and medicinal chemistry. The ability to readily synthesize a wide array of derivatives allows for the fine-tuning of biological activity, leading to the discovery of potent new agents.
In the field of agrochemicals , derivatives of 1,4-pentadien-3-one have emerged as a promising class of compounds for crop protection. Numerous studies have demonstrated their potent bioactivities against a range of plant pathogens.
Antiviral Activity: Derivatives incorporating heterocyclic moieties such as 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and triazine have shown significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). mdpi.compeerj.comresearchgate.net For instance, a 1,4-pentadien-3-one derivative containing a triazine moiety (compound 4a) exhibited an EC₅₀ value of 12.5 µg/mL against TMV, superior to the commercial agent ningnanmycin (B12329754). peerj.com Molecular docking studies suggested that this compound binds effectively within a pocket of the TMV coat protein. peerj.com
Antibacterial and Antifungal Activity: The same classes of derivatives have also been evaluated for their effects on bacterial and fungal pathogens. Compounds containing thiophene (B33073) sulfonate showed significant activity against bacterial plant pathogens like Xanthomonas axonopodis pv. citri (Xac), with one derivative (3k) displaying an EC₅₀ of 11.0 μg/mL. tandfonline.com Furthermore, derivatives containing quinazolinone have demonstrated excellent antifungal activity against Sclerotinia sclerotiorum and Phomopsis sp., with efficacy greater than the commercial fungicide azoxystrobin (B1666510). mdpi.com
In medicinal chemistry , pentadienone derivatives are being explored for their therapeutic potential. A diarylpentanoid, 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one, which is structurally related to curcumin (B1669340), has been shown to possess anti-proliferative and apoptosis-inducing properties in androgen-independent human prostate cancer cell lines. nih.gov This suggests its potential as a lead compound for developing new anticancer drugs. In silico studies have also explored the potential of pentadienone derivatives as antiviral agents against human pathogens, such as the investigation of a deketene curcumin compound against SARS-CoV-2 proteins. chemrxiv.org
| Field | Derivative Class | Target | Notable Activity/Finding |
| Agrochemicals (Antiviral) | Containing 1,2,4-triazole | Tobacco Mosaic Virus (TMV) | Compound F15 showed a protective activity EC₅₀ of 105.4 μg/mL, better than ningnanmycin (214.7 μg/mL). researchgate.net |
| Agrochemicals (Antiviral) | Containing Triazine | Tobacco Mosaic Virus (TMV) | Compound 4a showed an inactivation activity EC₅₀ of 12.5 µg/mL, superior to ningnanmycin (13.5 µg/mL). peerj.com |
| Agrochemicals (Antifungal) | Containing Quinazolinone | Sclerotinia sclerotiorum | Compound W12 showed an EC₅₀ of 0.70 μg/mL, significantly better than azoxystrobin (8.15 μg/mL). mdpi.com |
| Agrochemicals (Antibacterial) | Containing Thiophene Sulfonate | Xanthomonas axonopodis pv. citri | Compound 3k had an EC₅₀ of 11.0 μg/mL, superior to bismerthiazol (B1226852) (51.6 µg/mL). tandfonline.com |
| Medicinal Chemistry (Anticancer) | Diarylpentanoid | Human Prostate Cancer Cells (PC-3) | Significantly reduced cell viability by ~50% at 12.5 μM after 24 hours. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3,4-pentadien-2-one, and how can researchers optimize yields while minimizing side reactions?
- Methodology : Begin with the base-catalyzed aldol condensation of acetone with propargyl aldehyde, as described in foundational studies. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using factorial design experiments. Monitor reaction progress via GC-MS or <sup>1</sup>H NMR to quantify intermediates and byproducts .
- Validation : Compare yields with literature benchmarks (e.g., 60–75% in THF at −10°C). Include purity checks via HPLC and melting point analysis.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Look for characteristic C=O stretch at ~1700 cm<sup>-1</sup> and conjugated diene C=C stretches at ~1600 cm<sup>-1</sup>.
- NMR : Assign <sup>13</sup>C NMR peaks: ketone carbon at ~200 ppm, allenic carbons at ~90–110 ppm.
- MS : Molecular ion peak at m/z 98 (C5H6O) and fragmentation patterns (e.g., loss of CO).
- Data Cross-Validation : Compare with reference spectra from peer-reviewed databases (e.g., SDBS or NIST Chemistry WebBook) .
Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?
- Methodology :
- Storage : Use amber vials under inert gas (N2 or Ar) at −20°C to prevent oxidation or polymerization.
- Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track purity via HPLC. Monitor for dimerization via <sup>1</sup>H NMR peak broadening near δ 5.5–6.5 ppm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in [4+2] cycloadditions?
- Methodology :
- Software : Use Gaussian or ORCA for geometry optimization and transition-state calculations (B3LYP/6-31G* basis set).
- Analysis : Calculate activation energies, frontier molecular orbitals (HOMO-LUMO gaps), and regioselectivity trends. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in reported enantioselectivity values for catalytic asymmetric reactions involving this compound?
- Methodology :
- Meta-Analysis : Systematically review literature (e.g., Web of Science, Scopus) to identify variables affecting enantioselectivity (e.g., ligand structure, solvent polarity).
- Controlled Replication : Reproduce key studies under standardized conditions (e.g., 1 mol% catalyst, toluene, 25°C). Use chiral HPLC to measure enantiomeric excess (ee) and compare with original claims .
Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) clarify the kinetic isotope effects in this compound’s tautomerization?
- Methodology :
- Synthesis : Prepare <sup>13</sup>C-labeled analogs via modified Claisen rearrangements using labeled precursors.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure tautomerization rates. Calculate KIE = kH/kD for deuterated positions.
- Computational Support : Match experimental KIE values with MD simulations (AMBER or CHARMM force fields) .
Methodological Best Practices
Designing a Study to Investigate this compound’s Reactivity in Multicomponent Reactions
- P-E/I-C-O Framework :
- Population : this compound derivatives.
- Exposure : Varying electrophiles (e.g., aldehydes, imines).
- Comparison : Control reactions without catalysts.
- Outcome : Yield, selectivity, mechanistic pathway.
Addressing Reproducibility Challenges in Photochemical Studies of this compound
- Protocol Standardization :
- Light Source : Calibrate wavelength (e.g., 365 nm LED) using a radiometer.
- Quantum Yield Calculation : Use actinometry (e.g., ferrioxalate) to ensure consistent photon flux.
- Reporting : Follow COPE guidelines for detailed experimental parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
